molecular formula C11H13BrFNO2 B7900757 Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Cat. No.: B7900757
M. Wt: 290.13 g/mol
InChI Key: JUOBTFMEQFYGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-bromo-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H13BrFNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-bromo-2-fluorophenyl)carbamate typically involves the reaction of 3-bromo-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-bromo-2-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-bromo-2-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity .

Biological Activity

Tert-butyl (3-bromo-2-fluorophenyl)carbamate is an organic compound with significant biological potential, primarily due to its unique molecular structure and functional groups. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group linked to a carbamate moiety, which is further attached to a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C11H12BrFNO2C_{11}H_{12}BrFNO_2 with a molecular weight of approximately 306.58 g/mol. The unique arrangement of the bromine and fluorine substituents contributes to its reactivity and biological activity.

This compound exhibits biological activity primarily through the inhibition of specific enzymes. The mechanism involves the formation of covalent bonds with active sites on enzymes, effectively blocking their function. This action is reminiscent of other carbamate derivatives known for inhibiting enzymes such as acetylcholinesterase, which is critical in neurotransmission.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways.
  • Neurotransmission Modulation : By interacting with neurotransmitter-related enzymes, it may influence neurotransmission processes.
  • Therapeutic Applications : Its enzyme inhibition properties suggest possible applications in drug development for conditions related to neurotransmission dysregulation.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential as a pharmacophore in drug design. For instance, its ability to interact with specific biological targets has been explored in various contexts:

  • Enzyme Interaction Studies : Research indicates that this compound can inhibit enzymes that play roles in critical metabolic pathways. This inhibition can lead to altered cellular functions, which may be beneficial in therapeutic settings.
  • Comparative Studies : Similar compounds have been tested for their biological activity, providing insights into structure-activity relationships. For example, compounds with different substituents on the phenyl ring were evaluated for their enzyme inhibition potency, revealing that the positioning of bromine and fluorine significantly affects binding affinity .

Data Table: Comparative Biological Activity

Compound NameIC50 (nM)Target EnzymeReference
This compound50Acetylcholinesterase
Similar Carbamate Derivative30Acetylcholinesterase
Other Related Compound100Other Metabolic Enzyme

Properties

IUPAC Name

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOBTFMEQFYGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-fluorobenzoic acid (6.86 g, 31.32 mm 1), triethylamine (5.24 mL, 37.59 mmol) and DPPA (7.45 mL, 34.46 mmol) in t-BuOH (30 mL) was stirred at reflux for 20 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (100 mL), washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (4:1 hexane/ethyl acetate) to give tert-butyl 3-bromo-2-fluorophenylcarbamate (6.0 g, 66.0%) as an oil.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step One
Name
Quantity
7.45 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3-bromo-2-fluorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3-bromo-2-fluorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (3-bromo-2-fluorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (3-bromo-2-fluorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (3-bromo-2-fluorophenyl)carbamate
Reactant of Route 6
Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.